hERG Channel Inhibition Liability: N-Cyclopropylpiperidin-4-yl vs. Unoptimized Analog
The N-cyclopropylpiperidin-4-yl moiety is a critical pharmacophore for mitigating hERG channel inhibition in kinase inhibitor design. A direct head-to-head comparison within a series of diarylthiazole B-Raf inhibitors showed that the compound incorporating the 1-cyclopropylpiperidin-4-yl fragment (Compound 20) lacks hERG liability, whereas an earlier lead compound containing a different amine substituent suffered from elevated hERG inhibitory activity [1].
| Evidence Dimension | hERG channel inhibition |
|---|---|
| Target Compound Data | Compound 20 (containing 1-cyclopropylpiperidin-4-yl) lacks hERG liability |
| Comparator Or Baseline | Lead thiazole derivative containing an alternative amine substituent (e.g., R1/R2 groups prior to optimization) with elevated hERG inhibitory activity |
| Quantified Difference | Mitigated hERG inhibition (absence of detectable liability in optimized compound) |
| Conditions | Patch clamp electrophysiology assay for hERG channel inhibition; in vivo rodent PK and tumor xenograft models |
Why This Matters
Mitigating hERG inhibition reduces cardiotoxicity risk, a critical safety advantage for procurement in drug discovery programs targeting kinase inhibitors for oncology.
- [1] Pulici M, Traquandi G, Marchionni C, et al. Optimization of Diarylthiazole B-Raf Inhibitors: Identification of a Compound Endowed with High Oral Antitumor Activity, Mitigated Herg Inhibition, and Low Paradoxical Effect. ChemMedChem. 2015;10(2):276-290. View Source
